
1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 2-ethyl-6-methylphenylamine with glyoxal in the presence of hydrochloric acid. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Hydrochloric acid acts as a catalyst in this reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloride ion in the compound can be substituted with other anions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Silver nitrate, sodium iodide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the imidazolium salt.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New imidazolium salts with different anions.
Scientific Research Applications
1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-methylphenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(2-ethylphenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(2,6-dimethylphenyl)-1H-imidazol-3-ium chloride
Uniqueness
1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride is unique due to its specific substitution pattern on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25ClN2 |
|---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
1,3-bis(2-ethyl-6-methylphenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C21H25N2.ClH/c1-5-18-11-7-9-16(3)20(18)22-13-14-23(15-22)21-17(4)10-8-12-19(21)6-2;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IZAMZJOWAFMMCG-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=CC(=C1N2C=C[N+](=C2)C3=C(C=CC=C3CC)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


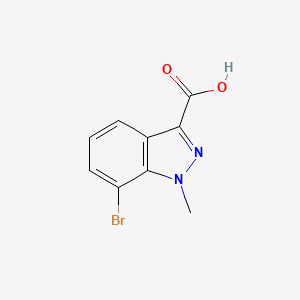
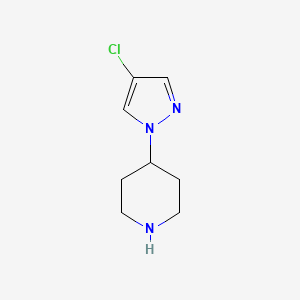

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine](/img/structure/B12508356.png)
![Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate](/img/structure/B12508361.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508364.png)
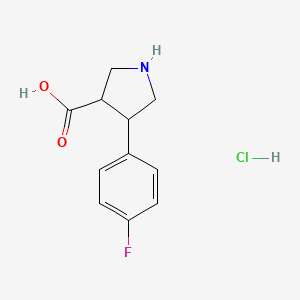
![2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B12508377.png)

![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol; maleic acid](/img/structure/B12508387.png)
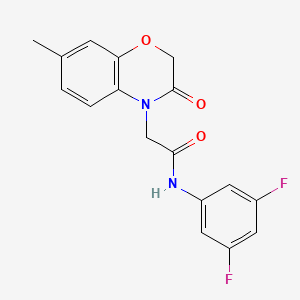
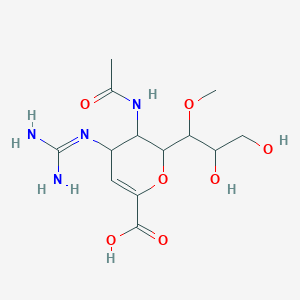
![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)

